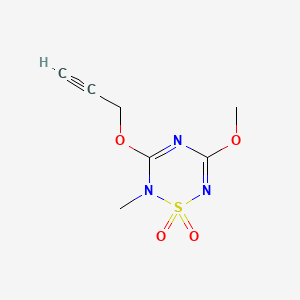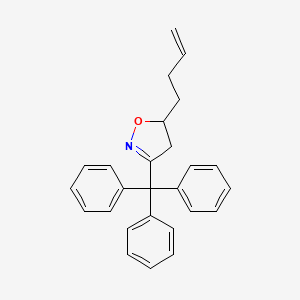
5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitrobenzylidene group attached to a thioxodihydropyrimidine ring
Métodos De Preparación
The synthesis of 5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione typically involves the condensation of 3-nitrobenzaldehyde with 2-thioxodihydropyrimidine-4,6(1h,5h)-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form Schiff bases or other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound has shown promise as a potential neuroprotective and anti-neuroinflammatory agent.
Anticancer Research: Pyrimidine derivatives, including this compound, have been investigated for their antiproliferative activity against various cancer cell lines.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione involves its interaction with specific molecular targets and pathways. In the context of its neuroprotective and anti-neuroinflammatory activities, the compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. It achieves this by reducing the expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Comparación Con Compuestos Similares
5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione can be compared with other pyrimidine derivatives, such as:
5-(4-Methoxy-3-nitrobenzylidene)-2-thioxodihydro-4,6(1h,5h)-pyrimidinedione: This compound has a methoxy group instead of a hydrogen atom on the benzylidene ring, which may affect its reactivity and biological activity.
5-{4-{4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-nitrobenzylidene}-2-thioxodihydro-4,6(1h,5h)-pyrimidinedione: This derivative contains a piperazinyl group, which can enhance its pharmacological properties.
Propiedades
| 60045-64-9 | |
Fórmula molecular |
C11H7N3O4S |
Peso molecular |
277.26 g/mol |
Nombre IUPAC |
5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H7N3O4S/c15-9-8(10(16)13-11(19)12-9)5-6-2-1-3-7(4-6)14(17)18/h1-5H,(H2,12,13,15,16,19) |
Clave InChI |
GJWLCESUIOEATR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide](/img/structure/B12905331.png)







